molecular formula C15H20O B14374704 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88633-02-7

1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14374704
CAS No.: 88633-02-7
M. Wt: 216.32 g/mol
InChI Key: MYYNRFYLQHKLBY-UHFFFAOYSA-N
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Description

1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde: is an organic compound with a complex structure, characterized by multiple methyl groups and an aldehyde functional group. This compound is part of the indene family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of catalysts like cobalt naphthenate ensures efficient oxidation, and the process is optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the fragrance industry, this compound is used for its musk-like odor, contributing to the formulation of perfumes and scented products .

Mechanism of Action

The mechanism of action of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

Properties

CAS No.

88633-02-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1,1,4,6,7-pentamethyl-2,3-dihydroindene-5-carbaldehyde

InChI

InChI=1S/C15H20O/c1-9-10(2)14-12(6-7-15(14,4)5)11(3)13(9)8-16/h8H,6-7H2,1-5H3

InChI Key

MYYNRFYLQHKLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2(C)C)C(=C1C=O)C)C

Origin of Product

United States

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